![molecular formula C23H21NO3 B016515 Benzyl N-(Diphenylmethylene)-L-serinate CAS No. 145362-72-7](/img/structure/B16515.png)
Benzyl N-(Diphenylmethylene)-L-serinate
Overview
Description
“Benzyl N-(Diphenylmethylene)-L-serinate” is a chemical compound with the molecular formula C22H19NO2 . It is a derivative of benzylamine, where the hydrogen atoms are replaced by a diphenylmethylene group .
Molecular Structure Analysis
The molecular structure of “Benzyl N-(Diphenylmethylene)-L-serinate” is characterized by the presence of a benzyl group and a diphenylmethylene group attached to a serine molecule . The exact structural details, including bond lengths and angles, are not available in the retrieved resources.Physical And Chemical Properties Analysis
“Benzyl N-(Diphenylmethylene)-L-serinate” has a molecular weight of 329.392 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also provided .Scientific Research Applications
Synthesis of Diarylalkanes
“Benzyl N-(Diphenylmethylene)-L-serinate” can be used in the synthesis of diarylalkanes, which are valuable in various chemical industries. A study demonstrated the visible-light-promoted generation of p-(N,N-dimethyl)benzyl equivalents from N,N-dimethyl arylamines, leading to the formation of trifluoromethyl-containing diarylalkanes .
Light-Induced Rearrangements
This compound has been utilized in light-induced rearrangements, particularly in the synthesis of diphenylmethylene (2-benzo[b]thienyl)fulgides and fulgimides. These compounds have applications in photochromic materials, which change color in response to light exposure .
Nonlinear-Optical Applications
In the field of nonlinear optics, “Benzyl N-(Diphenylmethylene)-L-serinate” derivatives have been studied for their second-order nonlinear-optical coefficients. These properties are crucial for the development of optical devices like modulators and switches .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, facilitating the construction of complex natural products and pharmaceuticals. Its role in generating α-amino alkyl radicals is particularly noteworthy for creating versatile synthetic pathways .
Photochemistry
“Benzyl N-(Diphenylmethylene)-L-serinate” is involved in photochemical reactions, contributing to the understanding of light-matter interactions and the development of photoresponsive materials .
properties
IUPAC Name |
benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZKGPNOLUAC-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446633 | |
Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(Diphenylmethylene)-L-serinate | |
CAS RN |
145362-72-7 | |
Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.